molecular formula C21H32N4O3 B2833016 N-[3-(diethylamino)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892267-64-0

N-[3-(diethylamino)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2833016
CAS No.: 892267-64-0
M. Wt: 388.512
InChI Key: LBKMVXAXELJZNY-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H32N4O3 and its molecular weight is 388.512. The purity is usually 95%.
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Scientific Research Applications

Thymidylate Synthase Inhibition

Research has identified the compound's relevance in the context of thymidylate synthase inhibition, a critical pathway for antitumor activity. Marsham et al. (1989) discussed the synthesis of N10-propargylquinazoline antifolates, noting the impact of various substituents on thymidylate synthase (TS) inhibition and cytotoxicity, highlighting the potential antitumor applications of these compounds. The study observed that certain analogues exhibited enhanced potency in culture compared to known TS inhibitors, suggesting the compound's utility in exploring new antitumor agents (Marsham et al., 1989).

Synthetic Methodologies

Efficient synthesis techniques for secondary carboxamides, which include compounds similar to the target molecule, have been developed, showcasing the versatility of nucleophilic ring opening of cyclic imidates. This method emphasizes the compound's relevance in synthetic organic chemistry, enabling the creation of variously substituted carboxamides with potential pharmacological applications. Saitô et al. (1984) detailed a methodology highlighting the compound's synthetic accessibility and potential for further functionalization (Saitô et al., 1984).

Heterocyclic Compound Development

The compound's structure serves as a basis for developing novel heterocyclic compounds with potential pharmacological properties. For instance, the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents have been explored, indicating the compound's significance in the design of new therapeutic agents. Norman et al. (1996) synthesized heterocyclic analogues demonstrating potent antipsychotic activity, illustrating the compound's application in drug discovery and development (Norman et al., 1996).

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-4-7-8-14-25-20(27)17-11-10-16(15-18(17)23-21(25)28)19(26)22-12-9-13-24(5-2)6-3/h10-11,15H,4-9,12-14H2,1-3H3,(H,22,26)(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKMVXAXELJZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN(CC)CC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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